Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate
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Overview
Description
Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate: is a chemical compound with the molecular formula C₃H₂N₃NaO₂S and a molecular weight of 167.12 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate typically involves the reaction of appropriate triazine derivatives with sodium thiolate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard laboratory techniques such as recrystallization and purification to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .
Biology: In biological research, this compound is used to study protein interactions and modifications, especially in the context of proteomics .
Medicine: While not directly used in therapeutic applications, it serves as a model compound in the development of drugs targeting sulfur-containing biomolecules .
Industry: The compound finds applications in the development of new materials and catalysts, particularly those involving sulfur chemistry .
Mechanism of Action
The mechanism of action of Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiolate group. This interaction facilitates various chemical reactions, including oxidation, reduction, and substitution . The molecular targets include proteins and enzymes that contain reactive cysteine residues, which can form covalent bonds with the thiolate group .
Comparison with Similar Compounds
Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylsulfide: Similar in structure but differs in the oxidation state of the sulfur atom.
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid: Contains a propanoic acid group instead of a thiolate group.
Uniqueness: Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate is unique due to its thiolate group, which imparts distinct reactivity and interaction with biological molecules. This makes it particularly useful in studying sulfur chemistry and protein interactions .
Properties
Molecular Formula |
C3H3N3NaO2S |
---|---|
Molecular Weight |
168.13 g/mol |
InChI |
InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8); |
InChI Key |
RPJXBNBGGCBJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=S)NNC(=O)N1.[Na] |
Origin of Product |
United States |
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